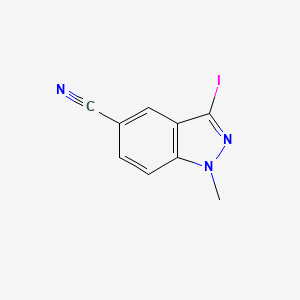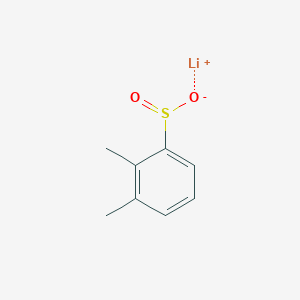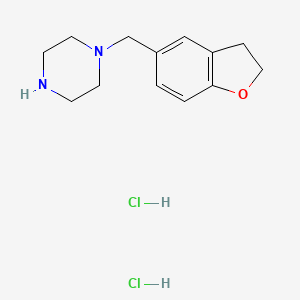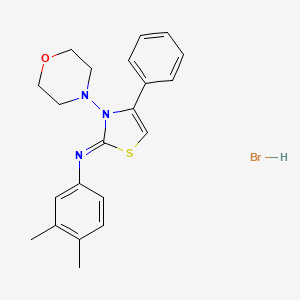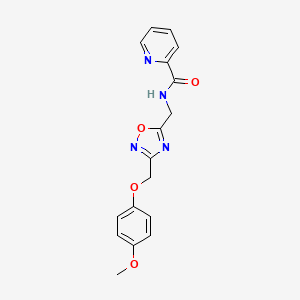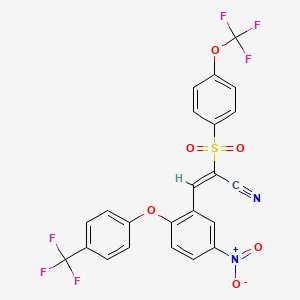
3-(5-Nitro-2-(4-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitro-2-(4-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C23H12F6N2O6S and its molecular weight is 558.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Research into the chemical properties and reactions of complex organic compounds with trifluoromethyl groups and nitrophenylsulfonyl structures has revealed various synthesis methods and reaction mechanisms. For instance, the synthesis of tryptophan precursors and useful indole derivatives through the transformation of 2-(2-nitrophenyl)propenal illustrates the chemical versatility of nitro and trifluoromethyl-substituted compounds (Tanaka, Yasuo, & Torii, 1989). Similarly, the formation of aryloxenium ions in reactions involving strong acids and nitrohydroxylamines highlights the potential for generating reactive intermediates with applications in organic synthesis (Klenov et al., 2011).
Electrocatalytic Applications
The electrocatalytic reduction of nitrite to ammonia, utilizing water-soluble iron porphyrins, presents an interesting application of nitro-substituted compounds. This process, effective in aqueous solutions, involves the reduction of nitrite ion to ammonia and highlights the role of nitro compounds as intermediates in electrocatalytic reactions (Barley & Meyer, 1986).
Magnetic Properties and Materials Science
The synthesis and study of lanthanide-nitronyl nitroxide radical compounds underscore the importance of nitro and trifluoromethyl groups in the development of materials with unique magnetic properties. Compounds such as [Gd(hfac)3(NITPhCOOMe)2] and [Dy(hfac)3(NITPhCOOMe)2] demonstrate the potential of these chemical structures in creating single-molecule magnets (SMMs) with field-induced behaviors, contributing to advances in materials science and magnetic storage technologies (Li et al., 2015).
Propiedades
IUPAC Name |
(E)-3-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F6N2O6S/c24-22(25,26)15-1-4-17(5-2-15)36-21-10-3-16(31(32)33)11-14(21)12-20(13-30)38(34,35)19-8-6-18(7-9-19)37-23(27,28)29/h1-12H/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPFNVWNOPNHNG-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F6N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)
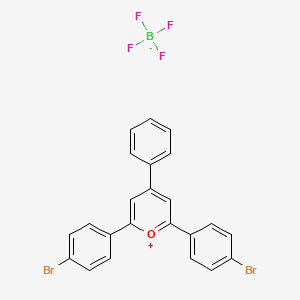
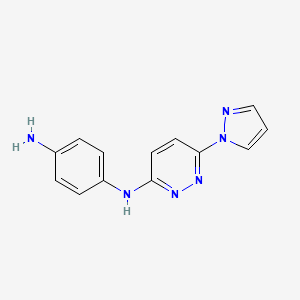

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)
![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)
